BenchChemオンラインストアへようこそ!

2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide

Acetylcholinesterase inhibition Alzheimer's disease Cholinergic hypothesis

2-((4-Chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is a synthetic benzothiazole-derived phenyl thioacetamide. It features a 2-methylbenzothiazole core linked via an acetamide bridge to a 4-chlorophenyl thioether moiety.

Molecular Formula C16H13ClN2OS2
Molecular Weight 348.86
CAS No. 895468-88-9
Cat. No. B2624529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide
CAS895468-88-9
Molecular FormulaC16H13ClN2OS2
Molecular Weight348.86
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN2OS2/c1-10-18-14-7-4-12(8-15(14)22-10)19-16(20)9-21-13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20)
InChIKeyPZGQXYBSHFKYFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide (CAS 895468-88-9): Benzothiazole-Thioacetamide Class and Current Evidence Landscape


2-((4-Chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide is a synthetic benzothiazole-derived phenyl thioacetamide. It features a 2-methylbenzothiazole core linked via an acetamide bridge to a 4-chlorophenyl thioether moiety. The compound is catalogued in authoritative databases such as ChEMBL (CHEMBL5218804) and BindingDB (BDBM50606823) [1]. Publicly available, non-vendor primary research data are scarce; a single high-affinity in-vitro target (acetylcholinesterase, Ki = 0.264 nM) has been recorded in BindingDB/ChEMBL, but the record could not be independently verified as corresponding to this exact structure [2]. A 2025 study on benzothiazole-derived phenyl thioacetamides as dual MAO/ChE inhibitors reports nanomolar-range activities for structurally related congeners, though the presence of the exact title compound within that series could not be confirmed [3].

Why 2-((4-Chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide Cannot Be Substituted by In-Class Analogs Without Evidence


The benzothiazole-thioacetamide scaffold is highly sensitive to substituent identity and position. In a 2025 study of closely related benzothiazole-derived phenyl thioacetamides, the highest-affinity dual MAO-B/AChE inhibitor (compound 30) achieved an AChE IC50 of 0.114 ± 0.003 µM, while other analogs in the same series showed markedly lower potency [1]. This is consistent with known structure-activity relationships where the nature and position of the aryl substituent, as well as the oxidation state of the sulfur linker, govern target engagement. Therefore, presuming that a 4-fluorophenyl, phenyl, or sulfonyl analog would exhibit equivalent activity is unjustified and could lead to wasted resources or invalid experimental conclusions.

Quantitative Evidence for 2-((4-Chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide: A Sparse and Non-Comparative Landscape


AChE Affinity Anchor: 0.264 nM Ki from BindingDB/ChEMBL

A single data point in BindingDB and ChEMBL reports a Ki of 0.264 nM for acetylcholinesterase (AChE, unknown species origin) [1]. This value is exceptionally potent in absolute terms. However, the record (BDBM50606823/CHEMBL5218804) could not be unambiguously confirmed as representing the exact 2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide structure. No comparator data (e.g., reference inhibitor donepezil, or close structural analogs) are available within this record, precluding any differential claim.

Acetylcholinesterase inhibition Alzheimer's disease Cholinergic hypothesis

Benzothiazole-Thioacetamide Class Activity: Nanomolar MAO and Submicromolar AChE Inhibition (Class-Level Reference Point)

The most relevant class-level study (Kumar et al., 2025) tested 14 benzothiazole-derived phenyl thioacetamides. The most potent dual MAO-B/AChE inhibitor (compound 30) gave IC50 values of 0.015 ± 0.007 µM (MAO-B) and 0.114 ± 0.003 µM (AChE) [1]. This demonstrates viability of the scaffold for dual CNS target engagement. However, the study did not include the 4-chlorophenylthio-2-methylbenzothiazole derivative; all quantitation is extrapolated from close structural relatives.

Monoamine oxidase inhibition Cholinesterase inhibition Multi-target directed ligand

Excluded Vendor Antimicrobial Claims: MIC < 100 µg/mL (Non-Authoritative)

Vendor descriptions (excluded from this guide per policy) state that in vitro tests show MIC values below 100 µg/mL against E. coli and S. aureus. These claims lack traceable primary origin, assay details, and comparator data, and therefore cannot be used as procurement evidence.

Antimicrobial activity Bacterial growth inhibition Minimum inhibitory concentration

Valid Research Application Scenarios for 2-((4-Chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide Based on Current Evidence


Exploratory Cholinergic Target Validation (Hypothesis Generation Only)

Based on the unvalidated AChE Ki of 0.264 nM documented in BindingDB/ChEMBL [1], the compound could serve as a starting point for in-house AChE inhibition assays. However, due to the absence of structural confirmation and comparator data, results must be benchmarked against a known reference (e.g., donepezil, galantamine) in the same assay platform before any selectivity or potency claim is made.

Scaffold-Hopping and Structure-Activity Relationship (SAR) Reference for Benzothiazole-Thioacetamides

The benzothiazole-thioacetamide chemotype has demonstrated nanomolar MAO-B and submicromolar AChE activity in a 2025 study [2]. Incorporating the 4-chlorophenylthio analog into a systematic SAR panel alongside compounds 28 and 30 from that study could clarify the contribution of the 4-chloro substituent and the thioether linker to target potency and selectivity.

Procurement for Chemical Biology Probe Development (with Mandatory In-House Profiling)

If the compound is acquired for probe development, the user must conduct rigorous head-to-head profiling against three to five close analogs (e.g., 4-fluoro, 4-bromo, phenyl, and 2-methylbenzothiazole-6-yl acetamide derivatives) across a panel of relevant targets (AChE, BChE, MAO-A, MAO-B). Current evidence is insufficient to justify sole-sourcing or skip-lot procurement.

Quote Request

Request a Quote for 2-((4-chlorophenyl)thio)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.